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Introduction
In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid

sequences (DNA or RNA) within a cell or tissue, providing invaluable spatial context to

molecular analyses. This application note provides a detailed protocol for ISH using Biotin-11-

dUTP-labeled probes. Biotin-11-dUTP is a modified deoxyuridine triphosphate that can be

enzymatically incorporated into a DNA probe. The "11" refers to the 11-atom linker between

biotin and dUTP, which enhances the accessibility of the biotin moiety for detection by avidin or

streptavidin conjugates, thereby improving signal amplification and detection sensitivity.[1][2][3]

[4][5] This non-radioactive method offers a safe and robust alternative for the detection of

nucleic acid targets in various sample types, including paraffin-embedded tissues.

Principle of the Method
The Biotin-11-dUTP ISH protocol involves several key stages:

Probe Labeling: A DNA probe specific to the target sequence is labeled by incorporating

Biotin-11-dUTP through enzymatic reactions such as nick translation or PCR.

Tissue Preparation: The tissue sample is fixed, embedded (e.g., in paraffin), and sectioned to

preserve its morphology and make the target nucleic acid accessible.
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Hybridization: The biotinylated probe is applied to the prepared tissue section and incubated

under specific conditions to allow the probe to anneal to its complementary target sequence

within the cells.

Signal Detection: The biotin label on the hybridized probe is detected using an avidin or

streptavidin conjugate, which is typically linked to an enzyme (e.g., horseradish peroxidase

[HRP] or alkaline phosphatase [AP]).

Visualization: The enzyme catalyzes a reaction with a chromogenic substrate, producing a

colored precipitate at the site of probe hybridization, which can be visualized by light

microscopy.

Experimental Protocols
This section provides a detailed methodology for performing ISH with Biotin-11-dUTP labeled

probes on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Part 1: Biotin-11-dUTP Probe Labeling by Nick
Translation
This protocol is adapted for labeling a DNA probe with Biotin-11-dUTP using a nick translation

kit.

Materials:

DNA probe template (plasmid or purified PCR product)

Nick Translation Kit (containing DNA Polymerase I, DNase I, and a dNTP mix)

Biotin-11-dUTP (1 mM solution)

Stop buffer (e.g., 0.5 M EDTA, pH 8.0)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Sephadex G-50

1 mL tuberculin syringe
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Siliconized glass wool

Procedure:

Reaction Setup: On ice, combine the following in a microcentrifuge tube:

DNA template: 1 µg

10x Nick Translation Buffer: 5 µL

dNTP mix (without dTTP): 5 µL

Biotin-11-dUTP (1 mM): 1 µL

DNA Polymerase I/DNase I enzyme mix: 5 µL

Nuclease-free water: to a final volume of 50 µL

Incubation: Mix gently and incubate at 15°C for 2 hours in a water bath.[1]

Stopping the Reaction: Add 5 µL of stop buffer to terminate the reaction.[1]

Probe Purification (Spin Column Chromatography): a. Prepare a spin column by plugging a 1

mL syringe with siliconized glass wool and filling it with Sephadex G-50 slurry. b. Pack the

column by centrifuging at 1,500 rpm for 4 minutes. Repeat until a bed volume of

approximately 0.9 mL is achieved. c. Wash the column twice with 100 µL of TE buffer,

centrifuging at 1,500 rpm for 4 minutes each time. d. Place the column in a clean 1.5 mL

collection tube. e. Load the 55 µL labeling reaction onto the center of the column. f.

Centrifuge at 1,500 rpm for 4 minutes to elute the labeled probe.[1]

Probe Quantification and Storage: Measure the probe concentration using a

spectrophotometer. The labeled probe can be stored at -20°C for several years.[1] For

optimal ISH results, the probe fragments should be in the size range of 300-600 bp, which

can be verified by agarose gel electrophoresis.[1]
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Materials:

FFPE tissue sections (5 µm) on positively charged slides

Xylene (or a safer alternative like Histoclear)

Ethanol (100%, 95%, 70%)

Deionized water

Phosphate-buffered saline (PBS)

Proteinase K (20 µg/mL in PBS)

4% Paraformaldehyde (PFA) in PBS

Prehybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL

yeast tRNA)

Hybridization buffer (Prehybridization buffer containing the biotinylated probe)

Stringency wash buffers (e.g., 2x SSC, 0.2x SSC)

Blocking buffer (e.g., 10% normal serum in PBS)

Streptavidin-HRP conjugate

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 10 minutes.[6] b.

Immerse in 100% ethanol: 2 x 10 minutes.[6] c. Immerse in 95% ethanol: 1 x 5 minutes.[6] d.

Immerse in 70% ethanol: 1 x 5 minutes.[6] e. Rinse in deionized water: 1 x 5 minutes.[6]
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Permeabilization: a. Incubate slides in Proteinase K solution at 37°C for 10-30 minutes. The

optimal time depends on the tissue type and fixation and should be determined empirically.

b. Wash in PBS: 2 x 5 minutes.

Post-fixation: a. Incubate in 4% PFA at room temperature for 10 minutes to fix the nucleic

acids in place. b. Wash in PBS: 2 x 5 minutes.

Prehybridization: a. Cover the tissue section with prehybridization buffer. b. Incubate in a

humidified chamber at 65°C for 1 hour.

Hybridization: a. Denature the biotinylated probe by heating at 80°C for 5 minutes, then

immediately place on ice. b. Dilute the denatured probe in hybridization buffer (a starting

dilution of 1:1000 is recommended).[7] c. Remove the prehybridization buffer and apply the

hybridization solution containing the probe to the tissue section. d. Cover with a coverslip

and seal to prevent evaporation. e. Incubate in a humidified chamber at 65°C overnight (16-

24 hours).[7]

Post-Hybridization Washes (Stringency Washes): a. Remove coverslips by soaking slides in

5x SSC prewarmed to 65°C. b. Wash in 0.2x SSC at 65°C: 3 x 20 minutes.

Immunodetection: a. Wash slides in PBS: 2 x 5 minutes. b. Block endogenous peroxidase

activity by incubating in 0.3% H₂O₂ in methanol for 15 minutes.[8] c. Wash in PBS: 2 x 5

minutes. d. Block non-specific binding by incubating with blocking buffer for 1 hour at room

temperature.[6][8] e. Incubate with Streptavidin-HRP conjugate (diluted in blocking buffer

according to the manufacturer's instructions) for 1 hour at room temperature in a humidified

chamber.[8] f. Wash in PBS: 3 x 5 minutes.

Visualization: a. Prepare the DAB substrate solution according to the manufacturer's

instructions. b. Incubate the slides with the DAB solution until the desired level of brown

precipitate develops (typically 1-10 minutes). Monitor under a microscope. c. Stop the

reaction by rinsing with deionized water.

Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1 minute

to visualize cell nuclei.[8] b. "Blue" the hematoxylin in running tap water for 5 minutes.[8] c.

Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene.[8] d.

Mount with a permanent mounting medium.
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Data Presentation
The following tables provide recommended starting concentrations and incubation times for key

steps in the Biotin-11-dUTP ISH protocol. It is important to note that these are general

guidelines, and optimal conditions may vary depending on the specific tissue, target, and probe

used. Empirical optimization is highly recommended.

Table 1: Recommended Reagent Concentrations

Reagent Recommended Starting Concentration

Biotin-11-dUTP in Labeling Reaction 0.02 mM

Labeled Probe for Hybridization 1:1000 dilution of stock

Proteinase K 20 µg/mL

Streptavidin-HRP Conjugate Manufacturer's recommendation

DAB Substrate Manufacturer's recommendation

Table 2: Recommended Incubation Times and Temperatures

Step Incubation Time Temperature

Probe Labeling (Nick

Translation)
2 hours 15°C

Permeabilization (Proteinase

K)
10-30 minutes 37°C

Prehybridization 1 hour 65°C

Hybridization 16-24 hours 65°C

Stringency Wash (0.2x SSC) 3 x 20 minutes 65°C

Blocking 1 hour Room Temperature

Streptavidin-HRP Incubation 1 hour Room Temperature

DAB Visualization 1-10 minutes Room Temperature
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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